molecular formula C12H15ClO B2986571 1-(4-Butylphenyl)-2-chloroethanone CAS No. 860537-37-7

1-(4-Butylphenyl)-2-chloroethanone

Cat. No.: B2986571
CAS No.: 860537-37-7
M. Wt: 210.7
InChI Key: GLTJDNFNBNXTFM-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-chloroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-chloroethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-butylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-Butylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-chloroethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules and exert its effects.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-chloroethanone: Similar structure but with a methyl group instead of a butyl group.

    1-(4-Ethylphenyl)-2-chloroethanone: Similar structure but with an ethyl group instead of a butyl group.

    1-(4-Propylphenyl)-2-chloroethanone: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-(4-Butylphenyl)-2-chloroethanone is unique due to the presence of the butyl group, which influences its chemical reactivity and physical properties. The length of the butyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules.

Properties

IUPAC Name

1-(4-butylphenyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTJDNFNBNXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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